![molecular formula C9H10O4 B1605576 2-Hydroxy-3-methoxy-5-methylbenzoic acid CAS No. 4386-42-9](/img/structure/B1605576.png)
2-Hydroxy-3-methoxy-5-methylbenzoic acid
Overview
Description
2-Hydroxy-3-methoxy-5-methylbenzoic acid, also known as gentisic acid, is a naturally occurring compound found in various plants and fruits, including grapes, blueberries, and olives. It is a white crystalline powder with a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol. Gentisic acid has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and industry.
Scientific Research Applications
Analytical Chemistry: Internal Standard for HPLC
2-Hydroxy-3-methoxybenzoic acid: is utilized as an internal standard during the high-performance liquid chromatography (HPLC) analysis. This application is crucial for the simultaneous quantification of acetylsalicylic acid and its metabolite, salicylic acid, in human plasma . The compound’s stability and detectability make it an ideal reference substance to ensure accurate and consistent analytical results.
Organic Synthesis: Synthesis of Benzofuranone Derivatives
In organic synthesis, this compound serves as a precursor in the large-scale synthesis of 7-methoxy-3(2H)-benzofuranone . This reaction is significant for creating compounds with potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
Mode of Action
It’s known that the compound has been used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography .
Biochemical Pathways
It has been used in the large-scale synthesis of 7-methoxy-3(2H)-benzofuranone , suggesting it may play a role in the biosynthesis of certain organic compounds.
properties
IUPAC Name |
2-hydroxy-3-methoxy-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPPAIWUMWEZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296400 | |
Record name | 2-hydroxy-3-methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methoxy-5-methylbenzoic acid | |
CAS RN |
4386-42-9 | |
Record name | 4386-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-3-methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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